molecular formula C30H31N3O4 B2814099 6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline CAS No. 866845-08-1

6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline

Cat. No.: B2814099
CAS No.: 866845-08-1
M. Wt: 497.595
InChI Key: AQRLEORTJVRULS-UHFFFAOYSA-N
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Description

6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy groups and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline typically involves multiple steps. One common method starts with the preparation of 6,7-dimethoxyquinoline derivatives. The quinoline core is then functionalized with a piperazine ring and a methoxyphenyl group through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve solvents like ethanol, acetonitrile, and dichloromethane, with temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions include various substituted quinoline and piperazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors in the body. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-2-(2-(4-(1H-1,2,3-triazol-1-yl)phenyl)ethyl)-1,2,3,4-tetrahydroisoquinoline
  • (6,7-Dimethoxy-4-methylisoquinolinyl)-(4’-methoxyphenyl)-methanone
  • 4-Hydroxy-6,7-dimethoxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide

Uniqueness

What sets 6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

[6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4/c1-20-5-7-21(8-6-20)30(34)25-19-31-26-18-28(37-4)27(36-3)17-24(26)29(25)33-15-13-32(14-16-33)22-9-11-23(35-2)12-10-22/h5-12,17-19H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRLEORTJVRULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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